REACTION_SMILES
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[CH3:1][NH2:2].[CH3:32][CH2:33][OH:34].[OH2:3].[c:4]1([CH:10]([N:11]2[CH2:12][CH:13]([N:15]3[C:16](=[O:17])[c:18]4[cH:19][cH:20][cH:21][cH:22][c:23]4[C:24]3=[O:25])[CH2:14]2)[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[c:4]1([CH:10]([N:11]2[CH2:12][CH:13]([NH2:15])[CH2:14]2)[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:5][cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1C1CN(C(c2ccccc2)c2ccccc2)C1
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Name
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Type
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product
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Smiles
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NC1CN(C(c2ccccc2)c2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |